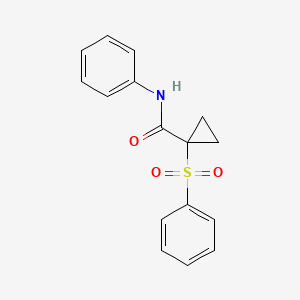

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

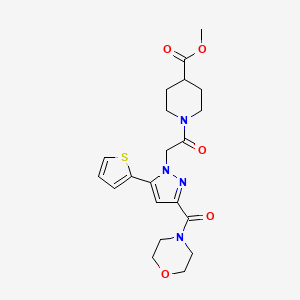

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is a compound that has been studied for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the immune system that plays a role in the production of proinflammatory factors, and its inhibition could be a therapeutic strategy for neuroinflammatory diseases .

Synthesis Analysis

The compound is synthesized as part of a series of novel NLRP3 inflammasome inhibitors, which are designed and evaluated based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Molecular Structure Analysis

The molecular structure of this compound is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . It includes a sulfonylurea linker that can tolerate various chemical modifications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the modification of the sulfonylurea linker and the insertion of a cyclopropyl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis of Derivatives: Ethyl phenylsulfonylacetate was treated to give 1-phenylsulfonylcyclopropanecarboxylic acid, which is a precursor for various derivatives including carbonyl chloride, ester, carboxamide (Takahashi, Suzuki, & Kata, 1985).

- Characterization of Cyclohexanecarboxamide Derivatives: N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, including an X-ray diffraction study of one such compound (Özer, Arslan, VanDerveer, & Külcü, 2009).

Chemical Reactions and Mechanisms

- Amidation and Imidation Reactions: Copper-catalyzed reactions of alkanes with amides, sulfonamides, and imides lead to functionalization at secondary and primary C–H bonds, involving intermediates like [(phen)Cu(phth)] (Tran, Li, Driess, & Hartwig, 2014).

- Cyclopropanation Reactions: Rhodium-catalyzed decomposition of vinyldiazomethanes in the presence of alkenes for the synthesis of functionalized cyclopropanes, demonstrating high diastereoselectivity and enantioselectivity (Davies, Bruzinski, Lake, Kong, & Fall, 1996).

- Cyclization Reactions: Visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids under metal-free conditions to produce coumarin derivatives (Yang, Yang, Li, & Wang, 2015).

Potential Applications

- Anticancer Properties: Synthesis and evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against various human cancer cell lines (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).

- Membrane Synthesis for Desalination: Synthesis of Poly[(4-aminophenyl)sulfonyl]butanediamide and its methylated form for blending with Polysulfone to create composite membranes used in desalination processes (Padaki, Isloor, Kumar, Ismail, & Matsuura, 2013).

Wirkmechanismus

Target of Action

Similar compounds such as sulfoxone and benzenesulfinic acid have been found to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

The compound likely interacts with its target through a mechanism similar to other sulfonyl derivatives. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid (PABA), from binding . This inhibits the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disrupts the production of essential metabolites, leading to inhibited bacterial growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability . These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By competitively inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the synthesis of folic acid, an essential metabolite for bacterial growth . This leads to a decrease in bacterial population, thereby exerting its antibacterial effect .

Action Environment

The efficacy and stability of “1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the bacterial strain (such as resistance mechanisms) . Understanding these factors is crucial for optimizing the compound’s antibacterial activity.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-15(17-13-7-3-1-4-8-13)16(11-12-16)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNLMQCKKDLMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)

![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)

![4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B2963021.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)